8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, has garnered interest for its potential biological and pharmacological activities.
Vorbereitungsmethoden
The synthesis of 8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a bromophenyl derivative with a methylphenyl compound, followed by cyclization to form the pyrazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Analyse Chemischer Reaktionen
8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
8-Bromo-3-methyl-1-phenyl-1,4-dihydro1
Wirkmechanismus
The mechanism of action of 8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole can be compared with other pyrazole derivatives, such as:
3,5-Diaryl-4-bromopyrazoles: These compounds also contain a bromine atom and exhibit similar reactivity patterns.
Pyrazoloquinolines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are structurally related but have different pharmacological profiles.
The uniqueness of 8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
654651-00-0 |
---|---|
Molekularformel |
C17H13BrN2O |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
8-bromo-3-methyl-1-phenyl-4H-chromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C17H13BrN2O/c1-11-15-10-21-16-8-7-12(18)9-14(16)17(15)20(19-11)13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
InChI-Schlüssel |
XJVYVVOWCNJAJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1COC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.